2-[[4-[(7-Chloroquinolin-4-yl)amino]pentyl](ethyl)amino]ethanol 2-[[4-[(7-Chloroquinolin-4-yl)amino]pentyl](ethyl)amino]ethanol Hydroxychloroquine is a 4-aminoquinoline with immunosuppressive, antiautophagy, and antimalarial activities. Although the precise mechanism of action is unknown, hydroxychloroquine may suppress immune function by interfering with the processing and presentation of antigens and the production of cytokines. As a lysosomotropic agent, hydroxychloroquine raises intralysosomal pH, impairing autophagic protein degradation; hydroxychloroquine-mediated accumulation of ineffective autophagosomes may result in cell death in tumor cells reliant on autophagy for survival. In addition, this agent is highly active against the erythrocytic forms of P. vivax and malariae and most strains of P. falciparum but not the gametocytes of P. falciparum.
Hydroxychloroquine is a derivative of chloroquine that has both antimalarial and antiinflammatory activities and is now most often used as an antirheumatologic agent in systemic lupus erythematosis and rheumatoid arthritis. Hydroxychloroquine therapy has not been associated with liver function abnormalities and is an extremely rare cause of clinically apparent acute liver injury.
Hydroxychloroquine, also known as oxychlorochin or polirreumin, belongs to the class of organic compounds known as 4-aminoquinolines. These are organic compounds containing an amino group attached to the 4-position of a quinoline ring system. Hydroxychloroquine is a drug which is used for the suppressive treatment and treatment of acute attacks of malaria due to plasmodium vivax, p. malariae, p. ovale, and susceptible strains of p. falciparum. it is also indicated for the treatment of discoid and systemic lupus erythematosus, and rheumatoid arthritis. Hydroxychloroquine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Hydroxychloroquine has been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxychloroquine is primarily located in the cytoplasm and membrane (predicted from logP). Hydroxychloroquine can be biosynthesized from chloroquine. Hydroxychloroquine is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 118-42-3
VCID: VC0089500
InChI: InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)
SMILES: CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Molecular Formula: C18H26ClN3O
Molecular Weight: 335.9 g/mol

2-[[4-[(7-Chloroquinolin-4-yl)amino]pentyl](ethyl)amino]ethanol

CAS No.: 118-42-3

Main Products

VCID: VC0089500

Molecular Formula: C18H26ClN3O

Molecular Weight: 335.9 g/mol

2-[[4-[(7-Chloroquinolin-4-yl)amino]pentyl](ethyl)amino]ethanol - 118-42-3

CAS No. 118-42-3
Product Name 2-[[4-[(7-Chloroquinolin-4-yl)amino]pentyl](ethyl)amino]ethanol
Molecular Formula C18H26ClN3O
Molecular Weight 335.9 g/mol
IUPAC Name 2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol
Standard InChI InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)
Standard InChIKey XXSMGPRMXLTPCZ-UHFFFAOYSA-N
SMILES CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Canonical SMILES CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Melting Point 89-91
90.0 °C
90°C
Physical Description Solid
Description Hydroxychloroquine is a 4-aminoquinoline with immunosuppressive, antiautophagy, and antimalarial activities. Although the precise mechanism of action is unknown, hydroxychloroquine may suppress immune function by interfering with the processing and presentation of antigens and the production of cytokines. As a lysosomotropic agent, hydroxychloroquine raises intralysosomal pH, impairing autophagic protein degradation; hydroxychloroquine-mediated accumulation of ineffective autophagosomes may result in cell death in tumor cells reliant on autophagy for survival. In addition, this agent is highly active against the erythrocytic forms of P. vivax and malariae and most strains of P. falciparum but not the gametocytes of P. falciparum.
Hydroxychloroquine is a derivative of chloroquine that has both antimalarial and antiinflammatory activities and is now most often used as an antirheumatologic agent in systemic lupus erythematosis and rheumatoid arthritis. Hydroxychloroquine therapy has not been associated with liver function abnormalities and is an extremely rare cause of clinically apparent acute liver injury.
Hydroxychloroquine, also known as oxychlorochin or polirreumin, belongs to the class of organic compounds known as 4-aminoquinolines. These are organic compounds containing an amino group attached to the 4-position of a quinoline ring system. Hydroxychloroquine is a drug which is used for the suppressive treatment and treatment of acute attacks of malaria due to plasmodium vivax, p. malariae, p. ovale, and susceptible strains of p. falciparum. it is also indicated for the treatment of discoid and systemic lupus erythematosus, and rheumatoid arthritis. Hydroxychloroquine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Hydroxychloroquine has been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxychloroquine is primarily located in the cytoplasm and membrane (predicted from logP). Hydroxychloroquine can be biosynthesized from chloroquine. Hydroxychloroquine is a potentially toxic compound.
Related CAS 747-36-4 (sulfate (1:1) salt)
Solubility 2.61e-02 g/L
Synonyms Hydroxychlorochin
Hydroxychloroquine
Hydroxychloroquine Sulfate
Hydroxychloroquine Sulfate (1:1) Salt
Oxychlorochin
Oxychloroquine
Plaquenil
PubChem Compound 3652
Last Modified Nov 11 2021
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